molecular formula C9H10O2S B8557905 1-(5-Methoxy-2-sulfanylphenyl)ethanone

1-(5-Methoxy-2-sulfanylphenyl)ethanone

Cat. No.: B8557905
M. Wt: 182.24 g/mol
InChI Key: DOINCUIDDKRKCT-UHFFFAOYSA-N
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Description

1-(5-Methoxy-2-sulfanylphenyl)ethanone is a substituted acetophenone derivative featuring a methoxy group (-OCH₃) at the 5-position and a sulfanyl (-SH) group at the 2-position of the aromatic ring. This compound’s reactivity and applications can be inferred from derivatives with similar substituents, such as methoxy, hydroxyl, sulfanyl, or halogen groups .

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

1-(5-methoxy-2-sulfanylphenyl)ethanone

InChI

InChI=1S/C9H10O2S/c1-6(10)8-5-7(11-2)3-4-9(8)12/h3-5,12H,1-2H3

InChI Key

DOINCUIDDKRKCT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)S

Origin of Product

United States

Comparison with Similar Compounds

Methoxy and Sulfanyl Substituted Ethanones

Compounds bearing methoxy and sulfanyl groups exhibit distinct electronic and steric profiles, influencing their biological interactions:

Compound Substituents Key Activity/Property Reference
1-(5-Methoxy-2-sulfanylphenyl)ethanone 5-OCH₃, 2-SH Inferred: Potential enzyme inhibition or antimicrobial activity Target
1-(4-Methoxyphenyl)-2-{[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone 4-OCH₃, oxadiazole-sulfanyl Antibacterial (structural role)
1-(3-Hydroxy-2-methoxyphenyl)ethanone 3-OH, 2-OCH₃ Isolated from natural sources

Methoxy groups contribute to solubility and metabolic stability .

Hydroxyl and Methoxy Substituted Ethanones

Phenolic ethanones demonstrate significant α-glucosidase inhibitory activity, critical for antidiabetic applications:

Compound Substituents Binding Energy (kcal/mol) IC₅₀ (µM) Reference
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-diOH, 4-OCH₃ -0.87 < Acarbose
1-(2,3-Dihydroxy-4-methoxyphenyl)ethanone 2,3-diOH, 4-OCH₃ -0.92 < Acarbose
Gallic acid (reference) 3,4,5-triOH -1.34 N/A

Key Insight : Hydroxyl groups at ortho/meta positions enhance hydrogen bonding with α-glucosidase, while methoxy groups at para positions optimize steric fit .

Heterocyclic Sulfanyl Ethanones

Sulfanyl-linked heterocycles expand pharmacological diversity:

Compound Heterocycle Activity Reference
1-(4-Ethoxyphenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone Thiadiazole Inferred: Antimicrobial
1-(5-Chloro-2-thienyl)-2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone Oxadiazole Structural diversity

Key Insight : Heterocyclic moieties improve target specificity and pharmacokinetic profiles .

Halogenated and Nitro Derivatives

Halogen and nitro groups enhance bioactivity through electronic effects:

Compound Substituents Activity (pIC₅₀) Reference
1-(5-Bromo-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-Br, 4-NO₂ Antimalarial (7.89)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone 5-NO₂, 4-NO₂ Antimalarial (8.21)

Key Insight: Electron-withdrawing groups (e.g., NO₂) increase compound polarity and binding affinity to parasitic enzymes .

Biotransformation

  • Rhodococcus sp.1-0130 reduces 1-(4-hydroxyphenyl)ethanone to S-(-)-1-(4-hydroxyphenyl)ethanol (95% ee) and hydroxylates it to 1-(3,4-dihydroxyphenyl)ethanone . This highlights microbial pathways for chiral synthesis and functionalization.

Physicochemical and Metabolic Properties

  • Volatility/Solubility: 1-(2,4-Dihydroxyphenyl)-ethanone is 10.6-fold more concentrated in roasted coffee than analogs, suggesting lower volatility due to hydroxyl groups .
  • Metabolic Stability : Methoxy groups reduce oxidative metabolism, enhancing half-life compared to hydroxylated analogs .

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